2-phenylacetonitrile
Overview
Description
2-Phenylacetonitrile, also known as benzyl cyanide, is an organic compound with the chemical formula C8H7N. It is a colorless, oily liquid with a faint almond-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetonitrile can be synthesized through several methods:
Condensation of Benzyl Chloride and Sodium Cyanide: This reaction is typically carried out in an alcohol solvent with dimethylamine as a catalyst. The reaction temperature ranges from 80 to 100°C.
Amination of Styrene Oxide: This method involves the use of a bimetallic catalyst, such as Zn 30.1 Cr 4.3 /γ-Al2O3, to catalyze the reaction.
Industrial Production Methods: Industrially, this compound is primarily produced by the reaction of benzyl chloride with sodium cyanide. This method is favored due to its simplicity and high yield .
Chemical Reactions Analysis
2-Phenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: This reaction converts this compound to phenylacetic acid.
Reduction: Hydrogenation of this compound yields β-phenethylamine.
Substitution: Bromination of this compound results in the formation of bromophenylacetonitrile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Bromine or other halogenating agents.
Major Products:
Phenylacetic Acid: From hydrolysis.
β-Phenethylamine: From reduction.
Bromophenylacetonitrile: From bromination.
Scientific Research Applications
2-Phenylacetonitrile is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenylacetonitrile involves its conversion to various active compounds through chemical reactions. For instance, its hydrolysis to phenylacetic acid involves the cleavage of the nitrile group, facilitated by acidic or basic conditions . The molecular targets and pathways depend on the specific reactions and the resulting products.
Comparison with Similar Compounds
- Benzyl Cyanide
- Adiponitrile
- 3,4-Methylenedioxyphenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
Properties
IUPAC Name |
2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583885 | |
Record name | Phenyl(2-~13~C)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73368-35-1 | |
Record name | Phenyl(2-~13~C)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73368-35-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.